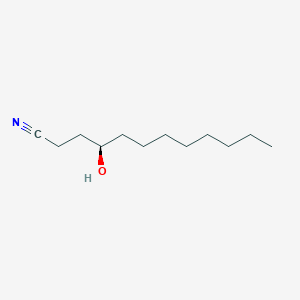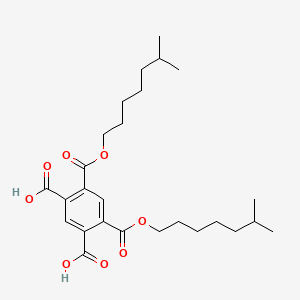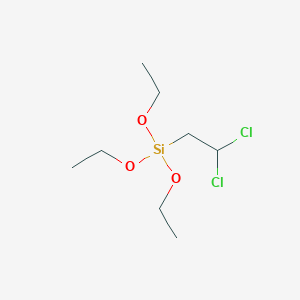
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Another method includes ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine has several scientific research applications:
Medicine: It serves as a model compound in the development of drugs targeting neurological disorders.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine involves its metabolism to a toxic cation, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson’s disease . This process involves the inhibition of mitochondrial complex I, leading to cell death and the buildup of free radicals .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and is also metabolized to MPP+, causing neurotoxicity.
2,3,4,5-Tetrahydropyridine: Another structural isomer with different pharmacological properties.
Uniqueness
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to cross the blood-brain barrier and selectively target dopaminergic neurons makes it a valuable compound in neurotoxicity research .
特性
CAS番号 |
67625-96-1 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
5-methyl-5-phenyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 |
InChIキー |
WSNLWPRGEGSFDU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)





